molecular formula C7H11N2OP B14640851 3,3'-(Methylphosphoryl)dipropanenitrile CAS No. 51805-10-8

3,3'-(Methylphosphoryl)dipropanenitrile

Cat. No.: B14640851
CAS No.: 51805-10-8
M. Wt: 170.15 g/mol
InChI Key: LNESPAROBMUDRI-UHFFFAOYSA-N
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Description

3,3’-(Methylphosphoryl)dipropanenitrile is an organic compound with the molecular formula C7H11N2OP It is characterized by the presence of a methylphosphoryl group attached to two propanenitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Methylphosphoryl)dipropanenitrile typically involves the reaction of methylphosphonic dichloride with propanenitrile in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C)

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

    Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction

Industrial Production Methods

Industrial production methods for 3,3’-(Methylphosphoryl)dipropanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Methylphosphoryl)dipropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Amines

    Substitution: Substituted nitriles or amides

Scientific Research Applications

3,3’-(Methylphosphoryl)dipropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-(Methylphosphoryl)dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Methylphosphoryl)dipropanoic acid
  • 3,3’-(Methylphosphoryl)dipropylamine

Uniqueness

3,3’-(Methylphosphoryl)dipropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of properties that can be advantageous in certain research and industrial contexts.

Properties

CAS No.

51805-10-8

Molecular Formula

C7H11N2OP

Molecular Weight

170.15 g/mol

IUPAC Name

3-[2-cyanoethyl(methyl)phosphoryl]propanenitrile

InChI

InChI=1S/C7H11N2OP/c1-11(10,6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3

InChI Key

LNESPAROBMUDRI-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(CCC#N)CCC#N

Origin of Product

United States

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